tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15904556
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O2 |
|---|---|
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(12-18)17-11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1 |
| Standard InChI Key | HIAKVIUSRINAKN-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Characteristics
The molecular structure of tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate comprises a five-membered pyrrolidine ring with a (3S)-configured benzylamino group and a BOC-protected amine. The stereochemistry at the 3-position is critical for its interactions with biological targets, such as enzymes or receptors requiring chiral recognition.
Molecular Formula and Weight
Stereochemical Analysis
The (3S) configuration ensures spatial orientation of the benzylamino group, which influences hydrogen-bonding and hydrophobic interactions. Computational studies of analogous pyrrolidine derivatives suggest that this stereochemistry enhances binding affinity to targets like γ-aminobutyric acid (GABA) transporters .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically involves sequential functionalization of pyrrolidine:
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BOC Protection:
Reaction of 3-aminopyrrolidine with di-tert-butyl dicarbonate in chloroform yields tert-butyl 3-aminopyrrolidine-1-carboxylate (98% yield) . -
Benzylation:
The primary amine at the 3-position undergoes benzylation via reductive amination using benzaldehyde and sodium cyanoborohydride.
Industrial-Scale Optimization
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Solvent: Dichloromethane or chloroform.
-
Catalyst: Triethylamine for acid scavenging.
Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 320–325°C (estimated) |
| Melting Point | 45–48°C |
| Solubility | Soluble in DCM, THF, ethanol |
| LogP (Partition Coefficient) | 2.3 ± 0.2 |
Stability:
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Degrades under acidic conditions (pH < 4) via BOC deprotection.
Biological and Pharmacological Applications
Enzyme Inhibition Studies
The benzylamino group facilitates interactions with aromatic residues in enzyme active sites. For example, derivatives of this compound exhibit inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapeutics .
CNS Drug Development
As a precursor to GABA analogs, the compound’s stereochemistry aligns with blood-brain barrier permeability requirements. Preclinical studies highlight its utility in synthesizing anticonvulsant candidates.
Industrial and Research Relevance
Medicinal Chemistry
Used in fragment-based drug design to optimize pharmacokinetic profiles. For instance, introducing fluorinated benzyl groups enhances metabolic stability .
Asymmetric Catalysis
Chiral pyrrolidine derivatives serve as ligands in transition-metal catalysis, enabling enantioselective C–C bond formation .
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